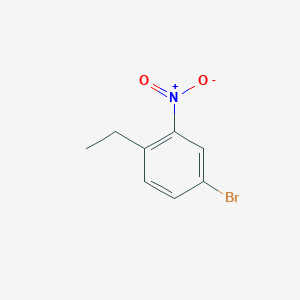

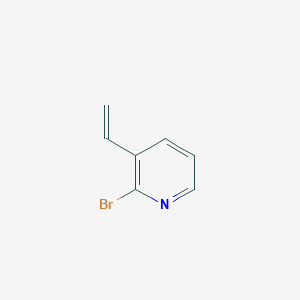

4-溴-1-乙基-2-硝基苯

描述

Synthesis Analysis

The synthesis of related bromo- and nitro-substituted benzene compounds is well-documented. For instance, 1-bromo-4-nitrobenzene can be electrochemically reduced at zinc electrodes in an ionic liquid to form arylzinc compounds, which can further react with carbon dioxide . Additionally, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination . These methods could potentially be adapted for the synthesis of 4-Bromo-1-ethyl-2-nitrobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nickel dibromide complexes derived from related compounds has been determined by single-crystal X-ray diffraction, revealing a distorted-pyramidal geometry at nickel . While this does not directly describe 4-Bromo-1-ethyl-2-nitrobenzene, it suggests that X-ray diffraction could be used to determine its molecular structure, which is likely to feature a planar benzene ring with substituents affecting its electron density and steric profile.

Chemical Reactions Analysis

The chemical reactivity of bromo- and nitro-substituted benzenes includes electrosynthetic routes to other compounds. For example, the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes can yield 1-nitro-2-vinylbenzene and 1H-indole . Similarly, 4-Bromo-1-ethyl-2-nitrobenzene could undergo reductive dehalogenation or coupling reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and nitro-substituted benzenes are influenced by their functional groups. For instance, the presence of a nitro group typically increases the compound's reactivity towards reduction . The bromo substituent is often involved in nucleophilic substitution reactions or in the formation of organometallic compounds . The physical properties such as melting point, boiling point, and solubility of 4-Bromo-1-ethyl-2-nitrobenzene would be expected to be intermediate between those of the related compounds discussed in the papers.

科学研究应用

合成和化学反应

4-溴-1-乙基-2-硝基苯在各种化学合成中作为中间体。它参与各种化合物的制备,例如1-(2-溴乙氧基)-4-硝基苯,多非利特(一种用于治疗心律失常的药物)的中间体 (翟广信, 2006)。另一项研究证明了使用 4-硝基苯酚和正丁基溴化物超声辅助制备 1-丁氧基-4-硝基苯 (K. Harikumar & V. Rajendran, 2014)。

反应机理和动力学

研究了 4-溴-1-乙基-2-硝基苯在 OH− 诱导的消除反应中形成 1-硝基-4-乙烯基苯的行为,揭示了反应机理和动力学的见解 (S. Alunni, R. Melis, & Laura Ottavi, 2006)。

电化学研究

电化学研究表明,1-溴-4-硝基苯的自由基阴离子在离子液体中具有反应性,与传统溶剂中的行为有显着差异,表明离子溶剂促进了自由基阴离子的反应性 (S. Ernst et al., 2013)。另一项关于在乙腈溶液中还原对溴硝基苯的电化学研究揭示了使用铂通道电极的反应机理 (R. Compton & R. Dryfe, 1994)。

材料科学应用

在材料科学中,4-溴-1-乙基-2-硝基苯已用于聚合物太阳能电池的开发。一项研究证明了它在电荷转移配合物形成中的作用,显着提高了聚合物太阳能电池中的电子转移过程 (G. Fu et al., 2015)。

作用机制

Target of Action

The primary target of 4-Bromo-1-ethyl-2-nitrobenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in many organic molecules, and its reactivity plays a crucial role in the synthesis of numerous chemical compounds .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution. This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction is a fundamental pathway in organic chemistry. It allows for the introduction of various functional groups onto the benzene ring, which can significantly alter the properties of the original molecule. The downstream effects of these reactions can be diverse, depending on the specific functional groups introduced .

Result of Action

The result of the action of 4-Bromo-1-ethyl-2-nitrobenzene is the formation of a new compound with a bromine and a nitro group attached to the benzene ring. This can significantly alter the chemical properties of the original molecule, potentially leading to changes in its reactivity, polarity, and other characteristics .

Action Environment

The action of 4-Bromo-1-ethyl-2-nitrobenzene can be influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, solvent, and the presence of catalysts. Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .

属性

IUPAC Name |

4-bromo-1-ethyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEUEACCUDZRPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428795 | |

| Record name | 4-bromo-1-ethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10342-66-2 | |

| Record name | 4-Bromo-1-ethyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-1-ethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione](/img/structure/B3032019.png)